molecular formula C12H17Cl2N3OSi B1343790 2,4-Dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 442847-52-1

2,4-Dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1343790
Key on ui cas rn: 442847-52-1
M. Wt: 318.27 g/mol
InChI Key: HSSJZWWCSQLAQN-UHFFFAOYSA-N
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Patent
US09040547B2

Procedure details

In a 1000 mL flask, LiHMDS (140 mL, 140 mmol) was diluted in dry THF (100 mL) and cooled to −78° C. The 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (25.0 g, 133 mmol) was suspended in THF (200 mL) using gentle warming and sonication. This suspension was added dropwise to the base solution over 30 min. 50 mL more THF was used to dissolve any residue and this suspension was also added dropwise. After complete addition, the mixture was allowed to stir at −78° C. for 30 min. SEM-Cl (25 mL, 140 mmol) was added dropwise to the mixture and stirring was continued at −78° C. for 30 min. Then, the ice bath was allowed to slowly warm to rt overnight. The reaction was quenched by the addition of cold water (150 mL). EtOAc (200 mL) was added and the layers separated. The resulting aqueous layer was then extracted with EtOAc (two×200 mL). The combined organics were washed with brine (two times) and dried over MgSO4, filtered and concentrated. The orange oil was purified via gravity “plug” chromatography eluting with 80% heptanes/20% DCM eluant to afford the title compound (33.4 g, 79% yield) as an orange oil which solidified upon standing. 1H NMR (400 MHz, chloroform-D) δ ppm-0.03 (s, 9H), 0.85-0.99 (m, 2H), 3.50-3.59 (m, 2H), 5.61 (s, 2H), 6.67 (d, J=3.53 Hz, 5H), 7.38 (d, J=3.78 Hz, 1H). m/z (APCI+) for C12H17Cl2N3OSi 318.00/320.05 (M+H)+ for Cl isotopes.
Quantity
140 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Yield
79%

Identifiers

REACTION_CXSMILES
[Li+].C[Si]([N-][Si](C)(C)C)(C)C.[Cl:11][C:12]1[N:13]=[C:14]([Cl:21])[C:15]2[CH:20]=[CH:19][NH:18][C:16]=2[N:17]=1.[CH3:22][Si:23]([CH2:26][CH2:27][O:28][CH2:29]Cl)([CH3:25])[CH3:24]>C1COCC1>[Cl:11][C:12]1[N:13]=[C:14]([Cl:21])[C:15]2[CH:20]=[CH:19][N:18]([CH2:29][O:28][CH2:27][CH2:26][Si:23]([CH3:25])([CH3:24])[CH3:22])[C:16]=2[N:17]=1 |f:0.1|

Inputs

Step One
Name
Quantity
140 mL
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
ClC=1N=C(C2=C(N1)NC=C2)Cl
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
C[Si](C)(C)CCOCCl
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
to stir at −78° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
using gentle warming
CUSTOM
Type
CUSTOM
Details
sonication
ADDITION
Type
ADDITION
Details
This suspension was added dropwise to the base solution over 30 min
Duration
30 min
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve any residue
ADDITION
Type
ADDITION
Details
this suspension was also added dropwise
ADDITION
Type
ADDITION
Details
After complete addition
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at −78° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to rt overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of cold water (150 mL)
ADDITION
Type
ADDITION
Details
EtOAc (200 mL) was added
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The resulting aqueous layer was then extracted with EtOAc (two×200 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine (two times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The orange oil was purified via gravity “plug” chromatography
WASH
Type
WASH
Details
eluting with 80% heptanes/20% DCM eluant

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1N=C(C2=C(N1)N(C=C2)COCC[Si](C)(C)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 33.4 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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